Patent

US04323509

Procedure details

Dichloromethane (1275 g), iron (III) oxide (200 g) and iron (III) cloride (5.0 g) were charged to a reaction vessel and the stirred mixture was heated to reflux temperature (ca. 40° C.). A mixture of furan (85.1 g) and tert.butyl chloride (289.3 g) was then run into the solvent/catalyst mixture during about 1.5 hours, and the mixture was then maintained at reflux temperature, with stirring, for a further 1.5 hours after the addition was complete. The reaction mixture was then filtered to remove the catalyst, which was washed on the filter with dichloromethane (2×100 g). The filtrate and washings were combined and the dichloromethane was distilled off until the internal temperature of the mixture reached 60°-65° C. Glycerol (125 g) was then added and the mixture was subjected to distillation under reduced pressure to give 2,5-di-tert.butylfuran (80 g at 85.9% strength=32% of theoretical based on furan charged) b.p. 85° C./15 mm Hg pressure (20 mbar).

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)([CH3:9])([CH3:8])[CH3:7]>[O-2].[Fe+3].[O-2].[O-2].[Fe+3].[Fe](Cl)(Cl)Cl.ClCCl>[C:6]([C:2]1[O:1][C:5]([C:6]([CH3:9])([CH3:8])[CH3:7])=[CH:4][CH:3]=1)([CH3:9])([CH3:8])[CH3:7] |f:2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

85.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

|

Name

|

|

|

Quantity

|

289.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

catalyst

|

|

Smiles

|

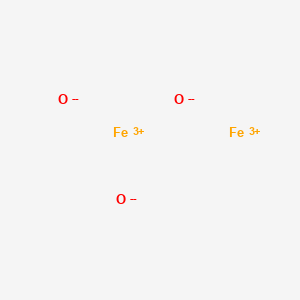

[O-2].[Fe+3].[O-2].[O-2].[Fe+3]

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1275 g

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, for a further 1.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the stirred mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was then maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst, which

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with dichloromethane (2×100 g)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the dichloromethane was distilled off until the internal temperature of the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 60°-65° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Glycerol (125 g) was then added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the mixture was subjected to distillation under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1OC(=CC1)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 80 g | |

| YIELD: CALCULATEDPERCENTYIELD | 35.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |